2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

説明

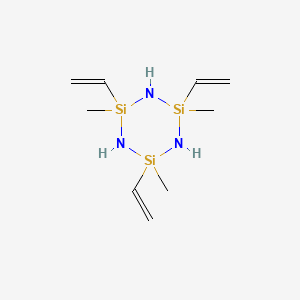

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is a silicon-nitrogen compound with the molecular formula C9H21N3Si3. It is a cyclic trisilazane with three vinyl groups and three methyl groups attached to the silicon atoms.

準備方法

Synthetic Routes and Reaction Conditions

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane can be synthesized through the reaction of trichlorosilane with ammonia in the presence of a catalyst. The reaction typically involves the following steps:

Formation of Intermediate: Trichlorosilane reacts with ammonia to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the cyclic trisilazane structure.

Vinylation: The cyclic trisilazane is then reacted with vinyl chloride to introduce the vinyl groups.

The reaction conditions usually involve temperatures ranging from 50°C to 100°C and the use of a suitable solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反応の分析

Types of Reactions

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form silanes with hydrogenation catalysts.

Substitution: The vinyl groups can undergo substitution reactions with nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is used for reduction reactions.

Substitution: Nucleophiles like sodium azide or lithium aluminum hydride are used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Silanes

Substitution: Substituted silazanes

科学的研究の応用

Coatings and Adhesives

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is extensively used in UV-curable coatings due to its ability to enhance adhesion and durability. A study demonstrated that incorporating this silazane into a UV-curable coating formulation significantly improved flame retardancy and thermal stability. The coatings exhibited a reduction in peak heat release rate (pHRR) during combustion tests by approximately 40% compared to untreated wood samples .

Table 1: Performance Metrics of UV-Curable Coatings with Silazane

| Coating Type | pHRR (kW/m²) | TTI (s) | Thickness (µm) |

|---|---|---|---|

| Control (No Silazane) | 190 | 10 | 50 |

| With Silazane | 140 | 15 | 180 |

Flame Retardant Applications

The compound has been investigated for its role as a flame retardant in various polymeric materials. Research indicates that when used in conjunction with organic phosphorus compounds, it enhances the overall flame resistance of the material while maintaining mechanical properties .

Case Study: Incorporation into Wood Coatings

A study conducted on wood coatings showed that formulations containing both the silazane and phosphorus derivatives resulted in improved fire resistance without compromising aesthetic qualities. The treated wood exhibited delayed ignition times and reduced smoke production during combustion .

Advanced Materials Synthesis

In materials science, this silazane serves as a precursor for synthesizing advanced ceramics and composites. Its ability to form stable siloxane networks upon curing makes it ideal for producing high-performance materials used in aerospace and automotive applications.

Case Study: Preceramic Polymer Systems

Research on preceramic polymers highlighted the effectiveness of using this compound as a joining agent in ceramic composites. The incorporation of this compound facilitated the formation of strong interfacial bonds between different ceramic phases, enhancing mechanical strength and thermal stability .

作用機序

The mechanism of action of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane involves its ability to form stable silicon-nitrogen bonds. These bonds contribute to the compound’s stability and reactivity. The vinyl groups allow for further functionalization, making it a versatile building block in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Similar Compounds

- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane

- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

- Hexamethyldisilazane

Uniqueness

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is unique due to its cyclic structure and the presence of both vinyl and methyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced versatility in chemical modifications and functionalization .

生物活性

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane (CAS No. 5505-72-6) is a silazane compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₂₁N₃Si₃

- Molecular Weight : 255.54 g/mol

- Boiling Point : 65 °C

- Flash Point : 85 °C

- Density : 0.96 g/cm³ at 20 °C

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁N₃Si₃ |

| Molecular Weight | 255.54 g/mol |

| Boiling Point | 65 °C |

| Flash Point | 85 °C |

| Density | 0.96 g/cm³ |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its silazane structure allows it to participate in various chemical reactions that can influence biological systems.

- Reactivity with Thiol Groups : The compound can undergo nucleophilic attacks on electrophiles due to the presence of reactive functional groups. This property makes it a versatile reagent in organic synthesis and biochemistry.

- Lithiation Reactions : Research indicates that lithiation of this compound using n-butyllithium can produce precursors for advanced materials such as SiCN(O) ceramics. Such materials have potential applications in biocompatible implants and drug delivery systems .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of silazane compounds, including this compound. These studies suggest that the compound exhibits significant activity against various bacterial strains.

- Case Study : A comparative study on the antimicrobial efficacy of silazanes indicated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Biocompatibility

Research into the cytotoxic effects of silazane compounds has shown variable results depending on the concentration and exposure time.

- Findings : In vitro studies demonstrated that lower concentrations of this compound were non-toxic to human cell lines while exhibiting growth inhibition against certain cancer cell lines .

Applications in Material Science

The unique properties of this compound make it an interesting candidate for applications in material science:

特性

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-12H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSBGZWBVNPVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203597 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-72-6 | |

| Record name | 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: VMS acts as a surface treating agent for fillers incorporated into rubber matrices. For example, when applied to Alnico (an industrial dust waste), VMS modifies its surface, improving its interaction with both the rubber and a maleated EPDM-polydimethylsiloxane copolymer (MEPDM-PDMS) []. This enhanced interaction leads to improved dispersion of the filler within the rubber and better mechanical properties, such as higher tensile strength and modulus [].

A: VMS is a key component in the precursor used to create these ceramics. It reacts with borazine via a hydroboration reaction, forming a polymeric precursor. This precursor is then infiltrated into a mesoporous carbon template. After pyrolysis and removal of the carbon template, the result is a well-ordered mesoporous SiCBN ceramic with high surface area [].

A: VMS plays a crucial role in enhancing the stability of LSR nanocomposites by acting as a surface modifier for nano silica fillers. When nano silica is treated with VMS, it shows a significant increase in bound rubber content within the LSR matrix []. This strong interaction between the modified nano silica and the LSR leads to improved dispersion and prevents agglomeration of the nanoparticles, ultimately resulting in a more stable and homogenous nanocomposite with enhanced mechanical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。